1,2-Dichloro-2-fluoropropane

Descripción general

Descripción

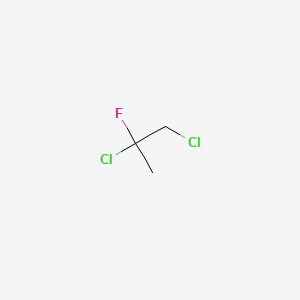

1,2-Dichloro-2-fluoropropane is an organic compound with the molecular formula C₃H₅Cl₂F It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which contains both chlorine and fluorine atoms attached to a propane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dichloro-2-fluoropropane can be synthesized through several methods. One common approach involves the halogenation of propane derivatives. For instance, the reaction of 1,2-dichloropropane with a fluorinating agent such as antimony trifluoride (SbF₃) can yield this compound. The reaction typically occurs under controlled conditions, including moderate temperatures and pressures, to ensure the selective substitution of hydrogen atoms with fluorine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as antimony chlorofluoride, can enhance the efficiency of the fluorination process .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dichloro-2-fluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products Formed

Substitution: Products include various substituted propanes, depending on the nucleophile used.

Elimination: Alkenes such as 1-chloro-2-fluoropropene can be formed.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products include alkanes or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-Dichloro-2-fluoropropane (C₃H₅Cl₂F) is characterized by its molecular structure, which includes two chlorine atoms and one fluorine atom attached to a propane backbone. Its chemical properties make it a versatile compound for various applications.

Refrigerant Production

One of the primary applications of this compound is as a precursor in the synthesis of environmentally friendly refrigerants. It serves as an important intermediate in the production of 2-chloro-1,1,1,2-tetrafluoropropane (R244bb), which is utilized in refrigeration systems due to its low global warming potential compared to traditional chlorofluorocarbons (CFCs) .

Chemical Synthesis

This compound is used in various chemical reactions to produce other fluorinated compounds. For instance, it can be chlorinated and fluorinated to yield substances like 1,1,1,2-tetrachloro-2-fluoropropane, which can further be processed to create additional fluorinated products .

Environmental Considerations

The use of this compound and its derivatives has been influenced by environmental regulations aimed at reducing substances that deplete the ozone layer. As a result, there has been a shift towards using compounds with lower ozone-depleting potential . The development of refrigerants from this compound emphasizes the need for sustainable practices in chemical manufacturing.

Case Study 1: Refrigerant Development

A notable case study involves the transition from traditional refrigerants to those derived from this compound. Researchers have demonstrated that using this compound as a starting material leads to the synthesis of refrigerants that meet modern environmental standards while maintaining efficiency in temperature regulation systems .

Case Study 2: Solvent Applications

In addition to its role in refrigerant production, this compound has been explored as a cleaning agent for electronic components. Its properties allow it to effectively remove contaminants without leaving residues that could harm sensitive electronic parts .

Data Table: Comparison of Applications

| Application | Description | Environmental Impact |

|---|---|---|

| Refrigerant Production | Precursor for low-GWP refrigerants like R244bb | Reduced ozone depletion potential |

| Chemical Synthesis | Intermediate for producing other fluorinated compounds | Varies based on end product |

| Solvent for Electronics | Cleaning agent for electronic circuit boards | Low residue formation |

Mecanismo De Acción

The mechanism of action of 1,2-dichloro-2-fluoropropane involves its interaction with various molecular targets. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as proteins and DNA, potentially leading to biological effects. The exact pathways and molecular targets involved depend on the specific context and conditions of exposure .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dichloropropane: Similar in structure but lacks the fluorine atom.

1,2-Difluoropropane: Contains two fluorine atoms instead of chlorine.

1,1,2-Trichloropropane: Contains an additional chlorine atom.

Uniqueness

1,2-Dichloro-2-fluoropropane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties.

Actividad Biológica

1,2-Dichloro-2-fluoropropane is a halogenated organic compound with significant implications in both industrial applications and biological research. Its molecular structure consists of two chlorine atoms and one fluorine atom attached to a propane backbone, which influences its chemical properties and biological activity.

Molecular Structure

- Chemical Formula: CHClF

- Molecular Weight: Approximately 130.98 g/mol

Physical Properties

- Boiling Point: Estimated based on structural analogs, typically around 70-80 °C.

- Solubility: Soluble in organic solvents, limited solubility in water.

This compound exhibits biological activity primarily through its interactions with various cellular components:

- Enzyme Interaction: It can inhibit certain enzymes by mimicking substrate structures, potentially leading to disruptions in metabolic pathways. For instance, similar halogenated compounds have shown competitive inhibition against enzymes like dihydrofolate reductase, which is crucial for DNA synthesis .

- Membrane Permeability: The compound may alter cellular membrane properties, affecting the permeability and function of cells.

Toxicological Profile

Research indicates that halogenated compounds can exhibit cytotoxicity and potential carcinogenic effects. The specific biological activity of this compound has not been extensively documented but is inferred from studies on structurally similar compounds. These compounds often accumulate in biological systems and can lead to adverse health effects due to their persistence and bioaccumulation potential .

Case Studies

- Environmental Impact Study : A study assessed the bioaccumulation of halogenated compounds including this compound in aquatic organisms. Results indicated significant bioaccumulation factors (BAFs), suggesting long-term ecological risks associated with exposure to such chemicals .

- In Vitro Cytotoxicity Testing : In vitro assays demonstrated that exposure to halogenated propanes resulted in increased cell death rates in human cell lines, indicating potential cytotoxic effects linked to structural similarities with known toxicants .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Environmental Impact | Significant bioaccumulation observed in aquatic organisms |

| Cytotoxicity | Increased cell death rates in human cell lines exposed to halogenated propanes |

| Enzyme Inhibition | Competitive inhibition noted with enzymes involved in DNA synthesis |

Implications for Human Health

The potential health risks associated with this compound include:

- Endocrine Disruption : Similar compounds have been classified as endocrine disruptors, which could lead to reproductive and developmental issues.

- Carcinogenic Potential : Ongoing research is necessary to fully understand the carcinogenic risks posed by prolonged exposure.

Propiedades

IUPAC Name |

1,2-dichloro-2-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2F/c1-3(5,6)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKOPXLUNRNYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870530 | |

| Record name | 1,2-Dichloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-97-3 | |

| Record name | 1,2-Dichloro-2-fluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-2-fluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-2-fluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.